molecular formula C23H20BrNO2S B2743329 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone CAS No. 866038-79-1

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone

Cat. No.: B2743329
CAS No.: 866038-79-1
M. Wt: 454.38
InChI Key: HYYCRDQVBZMYOM-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyphenyl group, and a phenyl group attached to an azetane ring

Preparation Methods

The synthesis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 4-bromothiophenol with 4-methoxybenzyl chloride to form the corresponding sulfide. This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfanyl and azetane groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone involves its interaction with molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, while the azetane ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and affect various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone include:

    4-Bromophenyl methyl sulfone: This compound has a similar bromophenyl group but lacks the azetane ring and methoxyphenyl group.

    4-Methoxyphenyl sulfide: This compound contains the methoxyphenyl group and sulfanyl group but lacks the bromophenyl group and azetane ring.

    Phenyl azetane: This compound includes the azetane ring and phenyl group but lacks the bromophenyl and methoxyphenyl groups. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-bromophenyl)sulfanylmethyl]-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO2S/c1-27-19-11-9-18(10-12-19)25-22(16-5-3-2-4-6-16)21(23(25)26)15-28-20-13-7-17(24)8-14-20/h2-14,21-22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYCRDQVBZMYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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